Human ABHD16A Potency vs. KC02
KC01 exhibits potent inhibition of human ABHD16A, whereas the structural analog KC02 is essentially inactive. In competitive gel-based ABPP assays, KC01 demonstrated an IC50 range of 0.2–0.5 µM for ABHD16A inhibition, while KC02 required concentrations exceeding 10 µM for any measurable effect . In a more precise PS substrate assay using membrane proteomes from hABHD16A-transfected HEK293T cells, KC01 inhibited PS lipase activity with an IC50 of 90 nM (95% confidence interval: 69–105 nM); KC02 showed no significant inhibition across the tested concentration range [1].
| Evidence Dimension | ABHD16A inhibition potency |
|---|---|
| Target Compound Data | hABHD16A IC50 = 90 nM (PS substrate assay); ~0.2–0.5 µM (competitive gel-based ABPP) |
| Comparator Or Baseline | KC02 (structural analog): hABHD16A IC50 >10 µM (both ABPP and PS substrate assays) |
| Quantified Difference | KC01 is ≥100-fold more potent than KC02; only KC01 achieves nanomolar-range inhibition |
| Conditions | ABHD16A-transfected HEK293T cell proteomes; 30 min incubation at 37°C; PS substrate assay and competitive ABPP with FP-rhodamine |
Why This Matters
This establishes KC01/KC02 as a rigorously validated active/inactive probe pair, enabling unambiguous attribution of phenotypic effects to ABHD16A inhibition.
- [1] Kamat, S. S., Camara, K., Parsons, W. H., Chen, D. H., Dix, M. M., Bird, T. D., ... & Cravatt, B. F. (2015). Immunomodulatory lysophosphatidylserines are regulated by ABHD16A and ABHD12 interplay. Nature Chemical Biology, 11(2), 164-171. View Source
